molecular formula C14H20N4O4 B3026737 (R)-tert-Butyl 1-(5-nitropyridine-2-yl)pyrrolidine-3-ylcarbamate CAS No. 1085841-16-2

(R)-tert-Butyl 1-(5-nitropyridine-2-yl)pyrrolidine-3-ylcarbamate

Cat. No.: B3026737
CAS No.: 1085841-16-2
M. Wt: 308.33
InChI Key: UBKUFTDHYMPKTI-SNVBAGLBSA-N
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Description

®-tert-Butyl 1-(5-nitropyridine-2-yl)pyrrolidine-3-ylcarbamate is a complex organic compound that features a pyrrolidine ring substituted with a nitropyridine moiety and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butyl 1-(5-nitropyridine-2-yl)pyrrolidine-3-ylcarbamate typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.

    Introduction of the Nitropyridine Group: The nitropyridine moiety is introduced via nitration reactions, often using nitric acid or other nitrating agents.

    Attachment of the Carbamate Group: The tert-butyl carbamate group is attached using carbamoylation reactions, typically involving tert-butyl chloroformate and a base such as triethylamine.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques like crystallization and chromatography.

Types of Reactions:

    Oxidation: The nitropyridine group can undergo further oxidation to form various oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products:

    Oxidation Products: Various nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Substituted pyrrolidine derivatives.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Acts as a building block in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a ligand in biochemical assays.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic properties, including as an anti-inflammatory or antimicrobial agent.
  • Used in drug discovery and development processes.

Industry:

  • Utilized in the production of specialty chemicals.
  • Employed in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 1-(5-nitropyridine-2-yl)pyrrolidine-3-ylcarbamate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The nitropyridine group can participate in electron transfer reactions, while the pyrrolidine ring can enhance binding affinity to biological targets.

Comparison with Similar Compounds

    (S)-tert-Butyl 1-(5-nitropyridine-2-yl)pyrrolidine-3-ylcarbamate: The enantiomer of the compound, which may have different biological activities.

    tert-Butyl 1-(5-nitropyridine-2-yl)pyrrolidine-3-ylcarbamate: Without the ® configuration, this compound may exhibit different stereochemical properties.

Uniqueness:

  • The ® configuration of the compound can lead to unique interactions with chiral environments in biological systems.
  • The combination of the nitropyridine and pyrrolidine moieties provides a distinct chemical profile that can be exploited in various applications.

Properties

IUPAC Name

tert-butyl N-[(3R)-1-(5-nitropyridin-2-yl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)16-10-6-7-17(9-10)12-5-4-11(8-15-12)18(20)21/h4-5,8,10H,6-7,9H2,1-3H3,(H,16,19)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKUFTDHYMPKTI-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601124322
Record name Carbamic acid, N-[(3R)-1-(5-nitro-2-pyridinyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601124322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1085841-16-2
Record name Carbamic acid, N-[(3R)-1-(5-nitro-2-pyridinyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1085841-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(3R)-1-(5-nitro-2-pyridinyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601124322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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